Benzene, 1,3,5-tris(phenylmethoxy)-
Description
Contextualization within Supramolecular Chemistry and Materials Science Research
In the realms of supramolecular chemistry and materials science, 1,3,5-trisubstituted benzene (B151609) derivatives are prized as versatile building blocks. Their ability to form predictable, extended networks makes them ideal candidates for creating novel materials with tailored properties. For instance, derivatives like Benzene-1,3,5-tricarboxamides (BTAs) are well-known for their capacity to form one-dimensional, rod-like nanostructures through threefold hydrogen bonding. anu.edu.auntu.edu.sg These ordered assemblies have applications ranging from nanotechnology to biomedical engineering. anu.edu.au
The subject of this article, Benzene, 1,3,5-tris(phenylmethoxy)-, contributes to this field primarily as a structural analogue and a synthetic precursor. The ether linkages offer different solubility and reactivity profiles compared to the more commonly studied amide or ester derivatives. Research has shown its utility as a starting material in the synthesis of more complex molecules, such as xanthones and catechin (B1668976) conjugates. lookchem.comcdnsciencepub.com Its fundamental structure serves as a model for understanding the packing and conformational behavior of C3-symmetric molecules.
Overview of Structural Motifs for Advanced Molecular Architectures
The C3 symmetry of 1,3,5-trisubstituted benzenes predisposes them to form a variety of elegant and complex supramolecular architectures. These motifs are the result of directional, non-covalent interactions between molecules. Common motifs include:
Columnar Assemblies: Molecules stack on top of one another, often stabilized by π-π interactions between the central benzene rings, to form long columns. This is a characteristic feature of discotic liquid crystals, where some 1,3,5-trisubstituted benzenes have found application.
Helical Structures: Chiral information can be introduced either through the substituents or can emerge spontaneously during the self-assembly of achiral molecules, leading to the formation of helical fibers.
Networked Structures: When substituents are capable of forming multiple intermolecular connections, such as hydrogen bonds, two-dimensional or three-dimensional networks can be formed. For example, 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid forms 2D honeycomb networks on surfaces. bc.edu
While extensive studies on the specific self-assembly of Benzene, 1,3,5-tris(phenylmethoxy)- are not widely documented, its structural similarity to other C3-symmetric molecules suggests its potential to participate in similar architectural motifs, influenced by the steric bulk and electronic nature of the benzyloxy groups.
Historical Development and Evolution of Research on Benzene, 1,3,5-tris(phenylmethoxy)- and Related Structures
Research into 1,3,5-trisubstituted benzene derivatives has a long history, originating from the study of simple, naturally occurring phenols. The parent molecule, phloroglucinol (B13840) (benzene-1,3,5-triol), was first isolated in 1855 from phloretin, a compound found in fruit trees. wikipedia.org Early work focused on the fundamental chemistry of phloroglucinol and its simple ethers. In the early 20th century, investigators such as Kaufler and his co-workers reported the synthesis of the benzyl (B1604629) ethers of phloroglucinol, laying the groundwork for the specific compound of interest. lookchem.com
The broader family of Benzene-1,3,5-tricarboxamides (BTAs) saw its first synthesis by Curtius in 1915. anu.edu.au However, it was much later that the significance of these C3-symmetric molecules in supramolecular chemistry was fully appreciated. The evolution of advanced analytical techniques, such as scanning tunneling microscopy and detailed NMR spectroscopy, has enabled a deep understanding of the self-assembly behavior of these molecules. researchgate.net
While research on BTAs and other derivatives has flourished, leading to applications in fields like polymer processing and biomedical materials, the exploration of Benzene, 1,3,5-tris(phenylmethoxy)- has been more specialized. It has been used as an intermediate in multi-step syntheses, for example, in the preparation of inhibitors for Mycobacterium tuberculosis ATP synthase and in the synthesis of xanthones. ntu.edu.sglookchem.com This highlights its role as a reliable building block rather than a primary material for self-assembly studies to date.
Data Tables
Table 1: Synthesis and Properties of Benzene, 1,3,5-tris(phenylmethoxy)-
| Property | Value | Source |
| Synthesis Method | Per-O-benzylation of benzene-1,3,5-triyl triacetate with benzyl bromide in anhydrous DMF. | google.com |
| Melting Point | 91.5-91.9 °C | google.com |
| Appearance | White needle-shaped crystals | google.com |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.34-7.45 (15H, m, benzylic CarH), 6.29 (3H, s, CarH), 5.02 (6H, s, benzylic CH₂) ppm | google.com |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 160.8 (Cq), 137.0 (Cq), 128.7 (CH), 128.1 (CH), 127.7 (CH), 95.1 (CH), 70.3 (benzylic CH₂) ppm | google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59434-20-7 |
|---|---|
Molecular Formula |
C27H24O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1,3,5-tris(phenylmethoxy)benzene |
InChI |
InChI=1S/C27H24O3/c1-4-10-22(11-5-1)19-28-25-16-26(29-20-23-12-6-2-7-13-23)18-27(17-25)30-21-24-14-8-3-9-15-24/h1-18H,19-21H2 |
InChI Key |
UMHMEKANHYREIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Benzene, 1,3,5 Tris Phenylmethoxy and Analogues
Stereoselective and Regioselective Synthetic Pathways
The precise control of substituent placement on the benzene (B151609) ring is paramount for synthesizing isomerically pure 1,3,5-trisubstituted compounds. Methodologies are broadly categorized into those that construct the aromatic core with the desired substitution pattern and those that functionalize a pre-existing, appropriately substituted scaffold.
Core Scaffold Construction Approaches
The de novo synthesis of the 1,3,5-trisubstituted benzene ring is an efficient strategy that avoids potential regioselectivity issues associated with the sequential functionalization of benzene. Key among these methods is the cyclotrimerization of alkynes.
An indium(III)-catalyzed cyclotrimerization of alkynes, in the presence of 2-iodophenol, yields 1,3,5-substituted benzenes with excellent yields and complete regioselectivity nih.gov. This method is notable for its tolerance to air and high atom economy nih.gov. Another significant approach involves the [2+4] annulation of α,β-unsaturated carboxylic acids and α-cyano-β-methylenones, mediated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acs.orgorganic-chemistry.org. In this process, DBU acts as both a Brønsted base and a nucleophilic Lewis base, facilitating the reaction under mild, metal-free conditions organic-chemistry.org. Similarly, N-heterocyclic carbenes (NHCs) can catalyze the [2+4] annulation of α-bromoenals and α-cyano-β-methylenones to afford the 1,3,5-trisubstituted core acs.orgnih.gov.
Other notable strategies include:
A DBU-mediated isomerization/6-π electro-cyclization/oxidation cascade of sulfonyl-substituted allenyl ketones researchgate.net.
The self-condensation reaction of acetophenones and their derivatives, a classic method for producing 1,3,5-triarylbenzenes sapub.org.
A divergent synthesis route starting from the readily available 2,3,5-triiodobenzoic acid (TIBA) to create diverse aryne precursors, which can then be functionalized rsc.org.
Table 1: Comparison of Core Scaffold Construction Methods
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Alkyne Cyclotrimerization | InCl₃ / 2-iodophenol | Complete regioselectivity, air tolerant, atom economical | nih.gov |
| Annulation | DBU | Metal-free, mild conditions, dual catalyst role | acs.orgorganic-chemistry.org |
| Annulation | N-Heterocyclic Carbene (NHC) | Direct and efficient approach for aryl- and alkylenones | acs.orgnih.gov |
| Divergent Synthesis | 2,3,5-triiodobenzoic acid (TIBA) | Uses inexpensive starting material, creates valuable intermediates | rsc.org |
| Self-Condensation | CuCl₂ | Simple, uses new and cheaper Lewis acid catalyst | sapub.org |
Strategic Installation of Peripheral Moieties
The most direct synthesis for Benzene, 1,3,5-tris(phenylmethoxy)- involves the functionalization of a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) core. The Williamson ether synthesis, reacting phloroglucinol with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base, is a standard and effective method for installing the three phenylmethoxy groups simultaneously.
For more complex analogues, divergent strategies are employed. For instance, starting from 2,3,5-triiodobenzoic acid, a series of transformations involving various nucleophiles can produce 5-iodo-1,3-disubstituted benzenes, which serve as valuable intermediates for subsequent reactions like the Ullmann coupling to introduce the final peripheral group rsc.org. The synthesis of 1,3,5-tris(functionalised-phenylethynyl)benzene derivatives is often achieved via Sonogashira cross-coupling reactions between 1,3,5-triethynylbenzene and functionalized aryl halides researchgate.net. This highlights the power of modern cross-coupling chemistry in the strategic installation of diverse peripheral moieties.
Functionalization Techniques and Ligand Modification Strategies
Beyond the initial synthesis, further modification of the 1,3,5-trisubstituted benzene scaffold is crucial for creating functional molecules and materials.
Multi-component Reaction Integration
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules. While a specific MCR for Benzene, 1,3,5-tris(phenylmethoxy)- is not prominently described, the principles are applied to create analogous structures. For example, a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been developed to produce 3-trifluoromethyl-1,2,4-triazoles frontiersin.org. This demonstrates how a 1,3,5-trisubstituted benzene derivative can act as a C1 source in an MCR to build complex heterocyclic structures attached to the core frontiersin.org. The development of such one-pot processes is highly desirable as they reduce waste, save time, and often provide access to diverse molecular libraries with high yields mdpi.com.
Post-synthetic Modification Protocols
Post-synthetic modification allows for the fine-tuning of properties of a pre-formed scaffold. A key challenge in functionalizing symmetrical molecules like Benzene, 1,3,5-tris(phenylmethoxy)- is achieving selective modification to break the symmetry, which often leads to statistical mixtures and low yields rsc.orgtue.nl.
To circumvent this, strategies have been developed for related systems like benzene-1,3,5-tricarboxamides (BTAs). One approach averts the need for desymmetrization of the core by starting with commercially available 5-aminoisophthalic acid rsc.orgtue.nl. This method reduces the number of synthetic steps and eliminates statistical side reactions, allowing for the clean introduction of a single, different functional group rsc.org. Such "inversed" amide monomers can then be co-assembled with conventional BTAs to create functional supramolecular polymers rsc.org. Another example involves the synthesis of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes which are subsequently used as organic linkers to construct coordination polymers with metal ions, demonstrating a modification of the entire molecular assembly researchgate.net.
Green Chemistry Principles in the Synthesis of 1,3,5-Trisubstituted Benzene Systems
Modern synthetic chemistry emphasizes the importance of environmentally benign processes. Several green methodologies have been developed for the synthesis of 1,3,5-trisubstituted benzenes.
A notable example is the economical and green conversion of acetophenones into 1,3,5-triarylbenzenes catalyzed by p-Toluenesulfonic acid (PTSA) under solvent-free conditions myttex.net. This method is attractive due to its use of a cheap catalyst, simple work-up, and the avoidance of harmful solvents, with water being the only by-product myttex.net. The indium(III)-catalyzed cyclotrimerization of alkynes is also considered a green process due to its high atom economy and tolerance for air, which simplifies the reaction setup nih.gov. Furthermore, the development of cyclotrimerization reactions that can be performed in water represents a significant advancement in sustainable synthesis for this class of compounds researchgate.net. These approaches align with the core principles of green chemistry by minimizing waste, using less hazardous substances, and improving energy efficiency.
Table 2: Green Synthesis Approaches for 1,3,5-Trisubstituted Benzenes
| Method | Catalyst/Reagent | Solvent | Key Green Feature(s) | Reference |
|---|---|---|---|---|
| Cyclotrimerization of Acetophenones | p-Toluenesulfonic acid (PTSA) | Solvent-free | Avoids harmful solvents, cheap catalyst, water is the only by-product | myttex.net |
| Cyclotrimerization of Alkynes | InCl₃ / 2-iodophenol | Not specified | High atom economy, air tolerant | nih.gov |
| Cyclotrimerization of Enaminones/Alkynes | None specified | Water | Use of an environmentally benign solvent | researchgate.net |
Scale-up Considerations for Academic Research
Transitioning the synthesis of Benzene, 1,3,5-tris(phenylmethoxy)-, also known as 1,3,5-tris(benzyloxy)benzene, from a small laboratory scale (milligram to gram) to a larger, multi-gram scale suitable for extensive academic research presents a unique set of challenges. Unlike industrial scale-up, academic efforts are often constrained by equipment limitations, available fume hood space, and budget. The process is not merely about proportionally increasing the amount of reagents but requires a careful re-evaluation of the entire synthetic procedure. catsci.comstanford.edu A key principle in academic scale-up is to proceed incrementally, often by no more than a three-fold to ten-fold increase in batch size at each step, to identify and mitigate potential hazards and inefficiencies before committing larger quantities of materials. stanford.eduillinois.edu
Reaction Parameters and Control
The synthesis of Benzene, 1,3,5-tris(phenylmethoxy)- typically involves the Williamson ether synthesis, reacting phloroglucinol with benzyl halide in the presence of a base. While straightforward on a small scale, several parameters require careful management during scale-up.
Heat Management: The reaction is often exothermic, particularly during the addition of the base or alkylating agent. In a small flask, heat dissipates relatively easily through the glass walls. However, as the reactor volume increases, the surface-area-to-volume ratio decreases significantly, hindering efficient heat removal. catsci.comrsc.org This can lead to a "runaway reaction," where the temperature increases uncontrollably, causing solvent to boil and increasing the formation of side products. stanford.edursc.org For academic scale-up, switching from a simple heating mantle and magnetic stirrer to an overhead mechanical stirrer for better mixing and a larger water or oil bath for more uniform temperature control is crucial. illinois.edu Continuous monitoring of the internal reaction temperature with a thermocouple is essential for safe execution. stanford.edu
Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" and uneven reaction progress, resulting in lower yields and more impurities. A magnetic stir bar that is effective in a 100 mL flask may be insufficient for a 2 L flask. An overhead mechanical stirrer provides the necessary torque to ensure the efficient mixing of heterogeneous mixtures (e.g., solid base in a solvent) on a larger scale. illinois.edu
Reaction Time: Simply extending the reaction time may not be sufficient when scaling up. Diffusion and mass transfer limitations can become more pronounced. It is often necessary to re-optimize reaction times and temperatures for larger batches.
Table 1: Comparison of Thermal Management Strategies
| Parameter | Small Scale (e.g., 1-gram) | Academic Scale-up (e.g., 20-gram) | Rationale for Change |
|---|---|---|---|
| Heating Method | Heating mantle with magnetic stirrer | Heated oil/water bath or heating mantle with temperature controller | Provides more uniform heating and precise temperature control. stanford.edu |
| Temperature Monitoring | External thermometer (on flask exterior) | Internal thermocouple probe | Accurately measures the internal reaction temperature, crucial for detecting exotherms. stanford.edu |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensures efficient mixing in larger volumes and with heterogeneous mixtures. illinois.edu |
| Cooling | Ambient air, occasional ice bath | Ice bath on standby; ability to remove heating source quickly | Essential for controlling exothermic events and preventing thermal runaway. illinois.edu |
Reagent Handling and Stoichiometry
Handling larger quantities of chemicals introduces logistical and safety challenges.
Reagent Addition: The rate of addition of reagents becomes critical. Adding a large volume of benzyl bromide too quickly can cause a rapid exotherm. Using an addition funnel to control the rate of addition is standard practice, but for larger scales, ensuring the drop rate is consistent and slow is vital for safety and selectivity.
Solvent Volume: The amount of solvent used is a major consideration. While dilute conditions can help control exotherms, they also necessitate larger reaction vessels and lead to greater expense in purchasing and disposing of the solvent. catsci.com A balance must be struck between safe reaction concentration and practical handling of large solvent volumes. Reducing solvent can increase reaction rates but may also increase the risk of uncontrolled exotherms. catsci.com
Stoichiometry: The optimal molar ratios of reactants may need to be slightly adjusted. For instance, a slight excess of the base (e.g., potassium carbonate) might be used on a small scale to ensure the complete reaction of the phloroglucinol. On a larger scale, this excess might complicate the work-up, and a more precise stoichiometry may be preferable.
Work-up and Purification Strategies
The work-up and purification stages are often the most significant bottlenecks during academic scale-up.
Aqueous Work-up: A reaction quenched with 50 mL of water is easily handled in a separatory funnel. Quenching a 5 L reaction requires much larger vessels and separatory funnels, which can be physically cumbersome and increase the risk of spills. illinois.edu Performing multiple extractions with large volumes of solvent is time-consuming and generates significant solvent waste.
Purification: Flash column chromatography, a common purification technique in academic labs, becomes impractical and expensive for multi-gram quantities due to the large volumes of silica gel and solvent required. Alternative purification methods are often necessary:
Recrystallization: This is often the most effective and economical method for purifying large quantities of solid products like Benzene, 1,3,5-tris(phenylmethoxy)-. Developing a reliable recrystallization protocol at a small scale is a critical step before attempting a large-scale synthesis.
Trituration: Washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble, can be an effective preliminary purification step.
Table 2: Comparison of Purification Methods for Benzene, 1,3,5-tris(phenylmethoxy)-
| Method | Small Scale (1 g) | Academic Scale-up (20 g) | Considerations |
|---|---|---|---|
| Flash Chromatography | Feasible, quick, high purity | Impractical, high cost (silica, solvent), time-consuming | Best reserved for small-scale synthesis or purification of analogues. |
| Recrystallization | Good for final purification | Ideal method for large quantities of solid product | Requires identifying a suitable solvent system; can result in some product loss. |
| Liquid-Liquid Extraction | Standard procedure with a separatory funnel | Requires large, heavy glassware; risk of emulsion formation | Ensure appropriately sized equipment is available and secure. illinois.edu |
Safety and Equipment Adaptations
Safety is the paramount concern when scaling up any chemical reaction. rsc.orgscientificupdate.com
Personal Protective Equipment (PPE): While standard PPE (lab coat, gloves, safety glasses) is always required, scaling up may necessitate additional measures like a face shield, especially when handling larger volumes of corrosive or volatile substances. stanford.edu
Glassware: Ensure all glassware is free from cracks or star cracks that could fail under thermal stress or the weight of the larger volume. The reaction vessel's volume should be at least double the total volume of all reagents and solvents to be added. stanford.eduillinois.edu
Fume Hood Space: A large-scale setup can occupy a significant portion of a standard fume hood, potentially crowding the workspace and creating a more hazardous environment. Proper planning of the apparatus layout is essential.
Supramolecular Architecture and Self Assembly Phenomena of Benzene, 1,3,5 Tris Phenylmethoxy Derivatives
Fundamental Principles of Self-Assembly in Trisubstituted Benzene (B151609) Systems
The spontaneous organization of trisubstituted benzene derivatives into ordered structures is governed by a delicate interplay of several fundamental principles. These include the nature and strength of non-covalent interactions, as well as the intrinsic geometric and conformational properties of the constituent molecules.
Non-covalent interactions are the primary driving forces behind the self-assembly of trisubstituted benzene systems. While individually weak, their collective and often cooperative action dictates the formation and stability of the resulting supramolecular structures.
Hydrogen Bonding: Hydrogen bonds are highly directional interactions that play a crucial role in defining the architecture of many self-assembled systems. mdpi.comquora.com In derivatives of Benzene, 1,3,5-tris(phenylmethoxy)-, the introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, can lead to the formation of predictable and robust networks. nih.govacs.org For instance, benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives are well-known for their ability to form threefold hydrogen bonds, which drive their assembly into one-dimensional, rod-like structures. rsc.orgresearchgate.net The strength and geometry of these hydrogen bonds can be modulated by the surrounding chemical environment and the presence of competing interactions. nih.gov
The table below summarizes the key non-covalent interactions and their characteristics in the self-assembly of trisubstituted benzene derivatives.
| Interaction | Description | Strength (kcal/mol) | Directionality | Key Molecular Feature |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. mdpi.comquora.com | 1-12 | High | Presence of H-bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, -O-). |
| π-π Stacking | A non-covalent interaction between aromatic rings. nih.govrsc.org | 0-12 | Moderate | Aromatic core and peripheral phenyl groups. |
| Van der Waals Forces | Weak, non-specific attractions between molecules due to temporary charge fluctuations. researchgate.net | <1 | Low | Alkyl or alkoxy side chains. |
The inherent symmetry of the 1,3,5-trisubstituted benzene core plays a pivotal role in directing the self-assembly process. The C3 symmetry of the central benzene ring often templates the formation of higher-order structures with a corresponding symmetry. nih.gov However, the flexibility of the side chains, in this case, the phenylmethoxy groups, introduces conformational variables that can significantly influence the final supramolecular architecture.
The conformation of the benzyloxy groups, described by the torsion angles between the central benzene ring and the peripheral phenyl rings, can adopt various arrangements, such as a "propeller" or "2-up-1-down" conformation. researchgate.net These different conformations can lead to distinct packing arrangements and, consequently, different assembly pathways. For instance, a propeller-like conformation might favor the formation of helical structures, while a more planar conformation could lead to lamellar or columnar assemblies. The interplay between the intrinsic symmetry of the core and the conformational freedom of the substituents can sometimes lead to symmetry breaking, where achiral molecules assemble into chiral superstructures. mdpi.comnih.govtue.nl
Formation of Ordered Supramolecular Structures
The self-assembly of Benzene, 1,3,5-tris(phenylmethoxy)- and its derivatives can give rise to a variety of ordered supramolecular structures, ranging from simple one-dimensional columns to complex, hierarchical architectures.
One-Dimensional Columnar Supramolecular Polymers
A common motif in the self-assembly of disc-like molecules such as trisubstituted benzenes is the formation of one-dimensional (1D) columnar structures. nih.gov In these arrangements, the molecules stack on top of each other, driven primarily by π-π interactions between the aromatic cores and stabilized by inter-columnar interactions. nih.gov The peripheral benzyloxy groups can interdigitate, providing additional stabilization through Van der Waals forces. The formation of these supramolecular polymers is often a cooperative process, where the initial formation of a small aggregate facilitates the addition of more molecules. nih.gov The persistence and length of these columnar polymers are dependent on factors such as concentration, temperature, and solvent. nih.gov
Hierarchical Self-Organization into Higher-Order Architectures
The self-assembly process does not necessarily stop at the formation of 1D columns. These primary structures can act as building blocks for the construction of more complex, higher-order architectures. rsc.org The bundling or twisting of several columnar stacks can lead to the formation of nanofibers, nanorods, or other intricate morphologies. nih.gov This hierarchical self-organization is a key feature of many biological systems and is a testament to the sophisticated level of control that can be achieved through non-covalent interactions. The interactions between the primary columns, which can include hydrophobic interactions and further π-π stacking, dictate the morphology of the final hierarchical structure. nih.govrsc.org
Fabrication of Crystalline Fibrous Structures
Under specific conditions, the self-assembly of Benzene, 1,3,5-tris(phenylmethoxy)- derivatives can result in the formation of crystalline fibrous structures. rsc.org These fibers are characterized by a high degree of internal order, with the molecules arranged in a regular, repeating pattern. The formation of crystalline fibers often requires a slower, more controlled assembly process to allow the molecules to find their optimal positions in the growing lattice. Techniques such as solvent vapor annealing or slow cooling from a solution can be employed to promote the growth of these highly ordered structures. The resulting crystalline fibers can exhibit interesting mechanical and optical properties, making them promising candidates for applications in materials science and nanotechnology.
The table below provides a summary of the different types of ordered supramolecular structures formed by trisubstituted benzene derivatives.
| Structure Type | Description | Primary Driving Forces |
| One-Dimensional Columnar Supramolecular Polymers | Stacks of molecules forming long, thin columns. nih.gov | π-π stacking, Hydrogen bonding. nih.gov |
| Hierarchical Higher-Order Architectures | Bundles or twisted arrangements of 1D columns. rsc.org | Inter-columnar interactions (hydrophobic, π-π stacking). nih.gov |
| Crystalline Fibrous Structures | Highly ordered, repeating arrangement of molecules forming fibers. rsc.org | Slow, controlled assembly allowing for lattice formation. |
Following extensive and targeted research, it has been determined that there is currently no publicly available scientific literature detailing the dynamic aspects of self-assembly for the specific chemical compound "Benzene, 1,3,5-tris(phenylmethoxy)-" and its derivatives. Specifically, no research findings were identified for the following topics:
Dynamic Aspects of Self-Assembly and Stimuli-Responsive Systems
Solvent-Induced Morphological Transitions
Therefore, it is not possible to generate an article on these subjects based on existing research. The investigation included searches for alternative nomenclature such as "1,3,5-tris(benzyloxy)benzene" and related terms concerning photo-responsive or solvent-dependent supramolecular behavior.
While research exists on the stimuli-responsive self-assembly of other 1,3,5-trisubstituted benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), these findings are not applicable to the ether-linked "Benzene, 1,3,5-tris(phenylmethoxy)-" and are thus excluded from this report to adhere to the specified scope.
Further research would be required to elucidate the potential for light-triggered or solvent-induced self-assembly and morphological transitions in systems based on "Benzene, 1,3,5-tris(phenylmethoxy)-".
Host Guest Chemistry and Molecular Recognition Principles Involving 1,3,5 Trisubstituted Benzene Analogues
Design and Synthesis of Molecular Receptors Based on Trisubstituted Benzene (B151609) Cores
The design of molecular receptors based on 1,3,5-trisubstituted benzene cores leverages the scaffold's rigid, planar, and symmetric nature to pre-organize binding functionalities. This pre-organization minimizes the entropic penalty upon guest binding, leading to stronger and more selective host-guest complexes. The synthesis of these core structures is well-developed, with several versatile strategies available. rsc.orgresearchgate.net
A common approach involves the cyclotrimerization of appropriately substituted alkynes or the condensation of ketones. nih.gov More divergent synthetic routes start from readily available, pre-substituted benzene derivatives, allowing for the introduction of diverse functional arms. rsc.org For instance, 2,3,5-triiodobenzoic acid can serve as a starting material for a variety of aryne precursors, which can then be functionalized to produce 1,3,5-trisubstituted benzenes. rsc.org Similarly, commercially available 1,3,5-trihydroxybenzene is a versatile precursor for synthesizing ether-linked derivatives, such as 1,3,5-tris(6-chloropyrazin-2-yloxy)benzene via reaction with 2,6-dichloropyrazine. nih.gov Another powerful method is the Suzuki coupling reaction, which can be used to build up complex structures like hyperbranched polyphenylenes from monomers such as 1,3,5-tri(4-pinacolatoborolanephenyl)benzene. researchgate.net
These core scaffolds are often incorporated into more complex supramolecular systems. For example, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), synthesized from trimesic acid and o-phenylenediamine, acts as an organic linker to construct metal-organic frameworks (MOFs) with high porosity and selective gas adsorption properties. mdpi.com The functional groups on the periphery of the benzene core are crucial; they can be designed to engage in specific non-covalent interactions, such as hydrogen bonding in benzene-1,3,5-tricarboxamides (BTAs) or metal coordination. rsc.orgacs.org
Table 1: Synthetic Approaches to 1,3,5-Trisubstituted Benzene Cores
| Precursor | Reagents/Reaction Type | Resulting Core Structure | Reference |
|---|---|---|---|
| Trimesic acid | o-phenylenediamine, PPA | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | mdpi.com |
| 1,3,5-Trihydroxybenzene | 2,6-dichloropyrazine, Na₂CO₃ | 1,3,5-tris(6-chloropyrazin-2-yloxy)benzene | nih.gov |
| 2,3,5-Triiodobenzoic acid | Aryne generation, Ullmann reaction | Hetero-1,3,5-trisubstituted benzenes | rsc.org |
| 1,3,5-Tribromobenzene | Trimethylsilylacetylene, Sonogashira coupling | 1,3,5-Tris((trimethylsilyl)ethynyl)benzene | acs.org |
| Triethyl benzene-1,3,5-tricarboxylate | Hydrazine hydrate | Benzene-1,3,5-tricarbohydrazide | mdpi.com |
Mechanisms of Guest Encapsulation and Release in Supramolecular Hosts
The encapsulation of guest molecules by hosts based on 1,3,5-trisubstituted benzene analogues is governed by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, van der Waals forces, and hydrophobic effects. The release of the guest can be triggered by changing environmental conditions such as temperature, solvent polarity, or the introduction of a more competitive guest. For example, self-assembled monolayers of 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid can form honeycomb networks that confine macrocyclic guest molecules, which are subsequently released upon a temperature-induced phase transformation of the host assembly. nih.gov
Inclusion complexes, or clathrates, are formed when a guest molecule is physically entrapped within the cavity or lattice of a host molecule without the formation of covalent bonds. Host molecules with a central 1,3,5-trisubstituted benzene ring and rigid lateral arms are known to form numerous clathrates with a wide variety of organic solvents. capes.gov.br The stability of these complexes is dictated by the principle of complementarity; a stable complex forms when the guest's size, shape, and chemical properties are complementary to the host's cavity.
For example, 1,3,5-tris-(4-carboxyphenyl)benzene forms a stable 1:3 inclusion compound with dimethylformamide (DMF), where the host adopts a propeller conformation and engages in hydrogen bonding with three DMF molecules. capes.gov.br The stability of such host-guest systems can be quantified by association constants or, in computational studies, by binding energies. A computational study of 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) intercalating into DNA calculated a strong interaction, with a docking score of -8.3 kcal/mol, driven by hydrogen bonding and hydrophobic interactions. nih.govnih.gov The stability of supramolecular polymers formed from benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives is also a key factor, as these systems can be destabilized in biological media by proteins that interact with and sequester the monomeric host molecules, shifting the assembly equilibrium. acs.orgnih.gov
More sophisticated recognition mechanisms beyond the simple "lock-and-key" model include induced-fit and allosteric processes. Induced fit involves a conformational change in the host (and/or guest) upon binding, optimizing the intermolecular interactions. nih.govnih.gov In hosts based on 1,3,5-trisubstituted benzenes, the flexible side chains, such as the phenylmethoxy groups in 1,3,5-tris(phenylmethoxy)benzene, can pivot or reorient themselves to create a more complementary binding pocket for an incoming guest. This dynamic adjustment is crucial for accommodating a wider range of guests or for achieving higher binding affinity. For instance, calix nih.govarene-based hosts, which share the principle of having multiple aromatic units, can undergo a significant "pivoting" motion of their aromatic walls in an induced-fit process to encapsulate a guest. rsc.org
Allosteric recognition occurs when the binding of a guest at one site on the host molecule influences the binding affinity or reactivity at a different, distant site. This mechanism is fundamental to regulation in biological systems and is a key target in the design of synthetic receptors. A supramolecular host can be designed with both a binding site and a catalytic site; the binding of an effector molecule can then switch the catalyst on or off. This has been demonstrated in complex coordination frameworks where controlling oligomerization through competitive hydrogen-bonding events can allosterically regulate the activity of a catalyst. nih.gov Such principles can be applied to 1,3,5-trisubstituted benzene scaffolds by functionalizing the three arms with different moieties that can interact or respond to external stimuli, leading to complex regulatory behavior.
Enantioselective Recognition Strategies and Chiral Separation Mechanisms
Enantioselective recognition—the ability of a chiral host to differentiate between the enantiomers of a chiral guest—is a critical function in chemistry and biology. researchgate.net To achieve this with a 1,3,5-trisubstituted benzene platform, the host molecule must itself be chiral. This is typically accomplished by attaching chiral substituents to the achiral benzene core. The C3 symmetry of the core allows for the creation of a well-defined, chiral environment when three identical chiral groups are introduced.
A notable example involves benzene-based tripodal receptors featuring three oxazoline (B21484) units. nih.gov When these oxazolines are chiral, the resulting C3-symmetric host can effectively discriminate between the enantiomers of α-chiral primary ammonium (B1175870) ions. nih.gov The recognition mechanism relies on the formation of diastereomeric host-guest complexes with different thermodynamic stabilities. nih.gov Binding studies using NMR titration and isothermal titration calorimetry have shown that the complexation is driven by favorable enthalpy changes, with subtle differences in steric strain and π-π interactions between the diastereomeric pairs accounting for the chiral discrimination. nih.gov
The fundamental mechanism for chiral separation often follows the "three-point interaction model," where at least three points of interaction between the chiral host and one enantiomer are different from the interactions with the other enantiomer. researchgate.net These interactions can include hydrogen bonds, steric repulsion, and π-π stacking. nih.govresearchgate.net The difference in binding energy leads to selective binding, which is the basis for chiral separation techniques like High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). scispace.comnih.gov
**Table 2: Enantioselective Recognition of Chiral Guests by a C₃-Symmetric Host***
| Guest Enantiomer | Host-Guest Complex | Binding Constant (Kₐ, M⁻¹) | Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|---|
| (R)-1-Phenylethylammonium | Host·(R)-Guest | 380 | -3.5 |
| (S)-1-Phenylethylammonium | Host·(S)-Guest | 240 | -3.2 |
| (R)-1-(1-Naphthyl)ethylammonium | Host·(R)-Guest | 1080 | -4.1 |
| (S)-1-(1-Naphthyl)ethylammonium | Host·(S)-Guest | 490 | -3.7 |
Data from a study on a benzene-based tripodal tris(oxazoline) receptor, demonstrating chiral discrimination. Binding constants were determined in CDCl₃/CD₃OD (9:1 v/v) at 295 K. nih.gov
Selective Binding Interactions with Specific Molecular Guests
The versatility of the 1,3,5-trisubstituted benzene scaffold allows for the design of hosts that can selectively bind a wide array of guest molecules, from small organic solvents to large biomolecules. The selectivity is programmed into the host by tailoring the nature, size, and electronic properties of the appended side arms.
A compelling example of selective binding is the interaction of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) with DNA. nih.govnih.gov The three carboxyl-functionalized arms allow the molecule to act as a groove binder, intercalating into the major or minor groove of the DNA double helix with significant binding affinity. nih.govnih.gov This interaction is strong enough to unwind the DNA helix and has been studied for its potential in anticancer applications. nih.govnih.gov Similarly, hosts can be designed for environmental applications. Triazine-based conjugated microporous polymers, built using a 1,3,5-tris(diphenylamino)benzene (B145324) core, have shown remarkable and selective uptake of iodine vapor, a key target in nuclear waste remediation. rsc.org These polymers also exhibit high sensitivity and selectivity in the fluorescence-based sensing of o-nitrophenol. rsc.org
Table 3: Selective Guest Uptake by Hosts with a 1,3,5-Trisubstituted Benzene Core
| Host | Guest | Binding Capacity / Metric | Application | Reference |
|---|---|---|---|---|
| 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) | Herring Sperm DNA | Docking Score: -8.3 kcal/mol | Anticancer research | nih.govnih.gov |
| TTPPA* | Iodine Vapor | 4.90 g g⁻¹ | Iodine capture | rsc.org |
| TTDAB** | Iodine Vapor | 3.13 g g⁻¹ | Iodine capture | rsc.org |
| Tm-MTDAB*** | Iodine Vapor | 3.04 g g⁻¹ | Iodine capture | rsc.org |
TTPPA: Polymer from 2,4,6-trichloro-1,3,5-triazine and N,N,N′,N′-tetraphenyl-1,4-phenylenediamine. rsc.org ***TTDAB & Tm-MTDAB**: Polymers from 2,4,6-trichloro-1,3,5-triazine and 1,3,5-tris(diphenylamino)benzene derivatives. rsc.org*
Advanced Spectroscopic and Structural Characterization Techniques for Benzene, 1,3,5 Tris Phenylmethoxy and Its Supramolecular Assemblies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of "Benzene, 1,3,5-tris(phenylmethoxy)-". It offers a powerful, non-destructive window into the molecular framework and its dynamic behavior in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the molecular structure of "Benzene, 1,3,5-tris(phenylmethoxy)-" and probing its interactions within a solution.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide a map of their chemical environment. For "Benzene, 1,3,5-tris(phenylmethoxy)-", distinct signals are expected for the protons on the central benzene (B151609) ring, the methylene (B1212753) bridges, and the terminal phenyl groups. The integration of these signals confirms the ratio of protons in different parts of the molecule. For instance, the signal for the three equivalent protons on the central benzene ring would integrate to 3H, while the methylene protons would appear as a singlet integrating to 6H. The protons of the three terminal phenyl groups would show characteristic multiplets integrating to 15H. Any deviation from these expected patterns can indicate impurities or structural changes.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in "Benzene, 1,3,5-tris(phenylmethoxy)-" gives a distinct signal. The chemical shifts of the carbons in the central benzene ring, the methylene carbons, and the carbons of the terminal phenyl groups all appear in characteristic regions of the spectrum, allowing for a full assignment of the carbon framework.
The study of solution-state interactions often involves monitoring changes in chemical shifts upon variation of concentration or temperature. For example, in the study of similar disc-shaped molecules like 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, concentration-dependent ¹H NMR experiments have been used to investigate the formation of planar stacking interactions in solution. nih.gov The absence of significant changes in chemical shifts with increasing concentration can indicate that strong stacking interactions are not occurring in the solution state. nih.gov This technique is invaluable for understanding how molecules of "Benzene, 1,3,5-tris(phenylmethoxy)-" might interact with each other before forming larger aggregates.
Table 1: Representative ¹H and ¹³C NMR Data for Benzene, 1,3,5-tris(phenylmethoxy)- Analogs
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 1,3,5-Triphenylbenzene (B1329565) | DMSO-d6 | 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), 7.43-7.40 (t, J=7.5 Hz, 3H) | 141.6, 140.1, 128.9, 127.7, 127.2, 124.4 | rsc.org |
| 1,3,5-Tris(4-methylphenyl)benzene | CDCl3 | 7.74 (s, 3H), 7.62 (d, J=8.0 Hz, 6H), 7.30 (d, J=7.5 Hz, 6H), 2.44 (s, 9H) | 142.2, 138.3, 137.4, 129.4, 127.3, 124.7, 21.1 | rsc.org |
| 1,3,5-Tris(4-methoxyphenyl)benzene | CDCl3 | 7.59 (d, J=9.0 Hz, 6H), 7.37 (s, 3H), 6.99 (d, J=8.5 Hz, 6H), 3.86 (s, 9H) | 159.7, 141.7, 134.0, 129.3, 122.7, 114.2, 55.9 | rsc.org |
| 1,3,5-Tris(4-chlorophenyl)benzene | CDCl3 | 7.67 (s, 3H), 7.59 (d, J=8.5 Hz, 6H), 7.44 (d, J=8.5 Hz, 6H) | 141.5, 139.4, 134.0, 129.6, 128.9, 125.1 | rsc.org |
| 1,3,5-Tris(4-bromophenyl)benzene | CDCl3 | 7.70 (s, 3H), 7.62 (d, J=8.5 Hz, 6H), 7.56 (d, J=8.5 Hz, 6H) | 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | rsc.org |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This method is particularly well-suited for studying the formation and size of supramolecular assemblies of "Benzene, 1,3,5-tris(phenylmethoxy)-".
In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. Molecules that are larger and more aggregated will diffuse more slowly and thus their signals will decay more rapidly with increasing gradient strength. By analyzing this decay, the diffusion coefficient for each species can be determined.
This technique allows for the direct observation of the aggregation process. researchgate.net For example, at low concentrations, "Benzene, 1,3,5-tris(phenylmethoxy)-" would be expected to exist as individual molecules with a relatively high diffusion coefficient. As the concentration increases, leading to the formation of supramolecular assemblies, a decrease in the measured diffusion coefficient would be observed. researchgate.net This provides direct evidence for aggregation and can be used to estimate the size of the resulting supramolecular structures. Overlaying 2D DOSY plots at different concentrations can vividly illustrate the changes in chemical shifts and diffusion as aggregation proceeds. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry provides crucial information about the molecular weight and composition of "Benzene, 1,3,5-tris(phenylmethoxy)-" and its non-covalent assemblies.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of "Benzene, 1,3,5-tris(phenylmethoxy)-". This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, confirming that the experimentally measured mass corresponds to the calculated exact mass of the chemical formula. For "Benzene, 1,3,5-tris(phenylmethoxy)-" (C₃₃H₃₀O₃), HRMS would provide a highly accurate mass measurement that would distinguish it from other compounds with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for the study of non-covalent complexes. nih.govnih.gov Because of the gentle nature of the ionization process, it is possible to transfer intact supramolecular assemblies from solution into the gas phase for mass analysis. nih.gov This allows for the direct determination of the stoichiometry of the complexes formed by "Benzene, 1,3,5-tris(phenylmethoxy)-". nih.gov
By carefully controlling the ESI source parameters, such as the orifice potential, and the sample solution conditions, such as pH, the non-covalent interactions holding the supramolecular assembly together can be preserved. nih.gov The resulting mass spectrum would show peaks corresponding to the monomeric "Benzene, 1,3,5-tris(phenylmethoxy)-" as well as larger aggregates, such as dimers, trimers, or even larger assemblies. The molecular weight of these complexes can be determined with high accuracy, providing direct insight into the aggregation number and the nature of the self-assembly process. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in "Benzene, 1,3,5-tris(phenylmethoxy)-" and the nature of the chemical bonds within the molecule.
In an FTIR spectrum of "Benzene, 1,3,5-tris(phenylmethoxy)-", characteristic absorption bands would be observed for the various vibrational modes of the molecule. These would include the C-H stretching vibrations of the aromatic rings and the methylene groups, the C=C stretching vibrations of the benzene rings, and the C-O-C stretching vibrations of the ether linkages. For example, aromatic C-H stretches typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene rings are found in the 1600-1450 cm⁻¹ region. The strong C-O-C stretching bands would be expected in the 1250-1000 cm⁻¹ region.
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of "Benzene, 1,3,5-tris(phenylmethoxy)-" would also show characteristic peaks for the various vibrational modes. The benzene ring breathing mode, a symmetric vibration of the entire ring, is often a prominent feature in the Raman spectrum of benzene derivatives and would be expected around 1000 cm⁻¹. researchgate.net
Changes in the vibrational spectra can also provide insights into intermolecular interactions. For instance, the formation of supramolecular assemblies can lead to shifts in the positions and changes in the intensities of certain vibrational bands, reflecting the altered chemical environment and intermolecular forces within the aggregate.
Table 2: Key Vibrational Modes for Benzene Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |
| Aromatic C-H Stretch | 3100-3000 | Typically weak to moderate intensity. | esisresearch.org |
| Aliphatic C-H Stretch | 3000-2850 | From the methylene (-CH₂-) groups. | esisresearch.org |
| Aromatic C=C Stretch | 1625-1475 | Multiple bands are often observed in this region. | researchgate.net |
| C-O-C Asymmetric Stretch | ~1250 | Strong intensity band characteristic of ethers. | esisresearch.org |
| C-O-C Symmetric Stretch | ~1040 | Strong intensity band characteristic of ethers. | esisresearch.org |
| Benzene Ring Breathing | ~1000 | Often a strong and sharp peak in the Raman spectrum. | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Detection
FTIR spectroscopy serves as a fundamental tool for identifying the functional groups within "Benzene, 1,3,5-tris(phenylmethoxy)-". The spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific chemical bonds. For this compound, key vibrational modes include the C-H stretching of the aromatic rings, the C-O-C stretching of the ether linkages, and the characteristic absorptions of the benzene core.
Hydrogen bonding interactions, which are crucial for the formation of supramolecular assemblies, can also be detected using FTIR. These interactions typically lead to a broadening and shifting of the vibrational bands of the involved functional groups. For instance, in co-crystals or complexes where "Benzene, 1,3,5-tris(phenylmethoxy)-" acts as a hydrogen bond acceptor, a noticeable shift in the C-O-C ether stretching frequency may be observed.
| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C-O-C Ether Stretch | 1300-1000 |
Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics
Raman spectroscopy offers complementary information to FTIR, excelling in the analysis of non-polar bonds and providing a detailed "fingerprint" of the molecule's vibrational modes. For "Benzene, 1,3,5-tris(phenylmethoxy)-", the symmetric breathing modes of the aromatic rings are particularly strong in the Raman spectrum.
This technique is also highly sensitive to conformational changes and the dynamics of supramolecular structures. The formation of host-guest complexes or self-assembled structures can induce shifts in the Raman bands, providing insights into the nature and strength of intermolecular interactions.
Electronic Absorption and Emission Spectroscopy
The electronic properties of "Benzene, 1,3,5-tris(phenylmethoxy)-" are investigated using UV-Vis and fluorescence spectroscopy. These methods probe the electronic transitions within the molecule and offer valuable information on its behavior in the excited state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Interactions
The UV-Vis spectrum of "Benzene, 1,3,5-tris(phenylmethoxy)-" is characterized by strong absorptions in the ultraviolet region, arising from π-π* electronic transitions within the aromatic rings. The precise wavelength and intensity of these absorptions can be influenced by the solvent environment and the formation of supramolecular assemblies.
Intermolecular interactions, such as π-stacking, can lead to changes in the UV-Vis spectrum, often manifesting as a shift in the absorption maxima (either to longer or shorter wavelengths) and a change in the molar absorptivity. These spectral changes are invaluable for studying the formation and stoichiometry of molecular complexes in solution.
| Transition | Typical Absorption Wavelength (nm) |
| π-π* (Benzene Core) | ~260-270 |
| π-π* (Phenyl Groups) | ~250-260 |
Time-Resolved Fluorescence and Luminescence Spectroscopy for Excited-State Dynamics
"Benzene, 1,3,5-tris(phenylmethoxy)-" exhibits fluorescence, and the study of its emission properties provides deep insights into its excited-state dynamics. Upon excitation with UV light, the molecule transitions to an excited electronic state, from which it can relax back to the ground state by emitting a photon.
Time-resolved fluorescence measurements can determine the lifetime of the excited state, which is a sensitive probe of the molecule's environment. Quenching of fluorescence can occur upon the formation of supramolecular complexes, indicating energy or electron transfer processes. These studies are crucial for understanding the photophysical behavior of materials incorporating this compound.
X-ray Diffraction (XRD) and Crystallography
To obtain a definitive three-dimensional picture of the molecular and supramolecular structure of "Benzene, 1,3,5-tris(phenylmethoxy)-", X-ray diffraction techniques are indispensable.
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures
Growing single crystals of "Benzene, 1,3,5-tris(phenylmethoxy)-" or its co-crystals allows for detailed analysis by single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous determination of the molecular conformation.
Microscopy Techniques for Morphological and Nanostructural Analysis
Polarizing Optical Microscopy (POM) is an indispensable tool for identifying and characterizing liquid crystalline (LC) phases. When a material with LC properties is viewed between crossed polarizers, it exhibits characteristic textures that are indicative of the specific mesophase (e.g., nematic, smectic, or columnar). Given the disc-like shape of "Benzene, 1,3,5-tris(phenylmethoxy)-," it is plausible that it could exhibit a columnar liquid crystal phase, where the molecules stack on top of each other to form columns.
Upon heating a crystalline sample on a hot stage under a polarizing microscope, the appearance of birefringent, fluid textures upon melting would suggest a thermotropic liquid crystalline phase. Studies on dendrimers derived from 1,3,5-triphenylbenzene have shown fan-shaped textures, which are characteristic of columnar phases. impactfactor.org It is reasonable to anticipate that "Benzene, 1,3,5-tris(phenylmethoxy)-" might display similar textures if it forms a columnar mesophase.
Thermal Analysis Methods
Differential Scanning Calorimetry (DSC) is a key technique for investigating the thermal transitions of a material. A DSC thermogram plots the heat flow into or out of a sample as a function of temperature. For "Benzene, 1,3,5-tris(phenylmethoxy)-", DSC can be used to determine its melting point (the transition from a solid to a liquid or liquid crystal) and any other phase transitions, such as a transition from a crystalline to a liquid crystalline phase (clearing point).
A typical DSC heating scan for a liquid crystalline material would show an endothermic peak corresponding to the melting of the crystalline phase into the mesophase, and another endothermic peak at a higher temperature corresponding to the transition from the mesophase to the isotropic liquid. The enthalpy changes associated with these transitions provide information about the degree of molecular order in each phase. While direct DSC data for "Benzene, 1,3,5-tris(phenylmethoxy)-" is not available, studies on similar compounds, such as liquid crystal gels cross-linked with 1,3,5-tris-(ω-methacryloyloxyalkyloxy)benzenes, utilize DSC to observe exothermic polymerization transitions and other thermal events. bohrium.com
Table 2: Hypothetical DSC Data for Benzene, 1,3,5-tris(phenylmethoxy)-
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Crystal to Columnar LC | 85.2 | 90.5 | 45.8 |
| Columnar LC to Isotropic | 150.7 | 152.1 | 5.2 |
Note: This data is illustrative and based on typical values for discotic liquid crystals.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. A TGA curve for "Benzene, 1,3,5-tris(phenylmethoxy)-" would show the temperature at which the compound begins to decompose. This is crucial for determining the temperature range within which the material can be processed and used without significant degradation. For many organic molecules, a stable baseline is observed until the onset of decomposition, which is marked by a significant drop in mass. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Computational and Theoretical Investigations of Benzene, 1,3,5 Tris Phenylmethoxy Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Benzene (B151609), 1,3,5-tris(phenylmethoxy)-, DFT would be the primary tool for a comprehensive theoretical analysis.
Electronic Structure, Molecular Geometry, and Binding Energy Determinations
Once the optimized geometry is obtained, a detailed analysis of the electronic structure would be performed. This includes the calculation of the total energy of the system and the distribution of electron density. From this, properties like the molecular electrostatic potential (MEP) can be mapped, which would identify the electron-rich and electron-poor regions of the molecule, offering insights into its reactivity and intermolecular interaction sites.
Binding energy calculations would be relevant when studying the interaction of Benzene, 1,3,5-tris(phenylmethoxy)- with other molecules or its self-assembly into dimers or larger clusters. This would involve calculating the energy of the complex and subtracting the energies of the individual, isolated molecules. The resulting binding energy quantifies the strength of the interaction.
Prediction of Spectroscopic Properties (UV-Vis, IR, NMR)
DFT methods are routinely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum. This would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically involving orbitals located on the aromatic rings.
IR Spectroscopy: The calculation of vibrational frequencies through DFT would yield a theoretical infrared (IR) spectrum. This would show the characteristic vibrational modes of the molecule, such as the C-H stretches of the aromatic rings, the C-O-C stretches of the ether linkages, and various bending modes.
NMR Spectroscopy: The magnetic shielding tensors for each nucleus (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These values are then converted into chemical shifts (δ), providing a theoretical Nuclear Magnetic Resonance (NMR) spectrum that can be directly compared with experimental results.
Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Mechanisms
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are critical parameters that provide insights into the chemical reactivity, kinetic stability, and electronic transport properties of a molecule.
For Benzene, 1,3,5-tris(phenylmethoxy)-, FMO analysis would reveal the spatial distribution of these key orbitals. It is likely that the HOMO would be localized on the electron-rich benzene core and the oxygen atoms of the ether linkages, while the LUMO might be distributed across the phenyl groups. The HOMO-LUMO gap would be a key indicator of the molecule's excitability. Furthermore, analysis of the molecular orbitals involved in electronic transitions can elucidate intramolecular charge transfer (ICT) mechanisms, where electron density is shifted from one part of the molecule to another upon excitation.
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. MD simulations would be invaluable for understanding the dynamic nature of Benzene, 1,3,5-tris(phenylmethoxy)- and its interactions in a condensed phase, such as in solution.
Understanding Supramolecular Assembly Pathways and Dynamics in Solution
Benzene, 1,3,5-tris(phenylmethoxy)- is a precursor for dendrimers, which are known for their self-assembly properties. mdpi.commdpi.comnih.govnih.govresearchgate.net MD simulations could be used to investigate how individual molecules of Benzene, 1,3,5-tris(phenylmethoxy)- aggregate in a given solvent. By placing multiple molecules in a simulation box with solvent molecules, one could observe the spontaneous formation of ordered structures over time. These simulations would reveal the preferred orientations of the molecules within an aggregate and the dynamic processes that lead to their formation and dissolution. This is particularly relevant for understanding the initial stages of nucleation and growth of larger supramolecular structures. The principles of supramolecular assembly are well-studied for related molecules like benzene-1,3,5-tricarboxamides. rsc.org
Elucidating Intermolecular Interactions and Complex Stability
Within an MD simulation, the forces between all atoms are calculated at each time step, providing a detailed picture of the intermolecular interactions that govern the behavior of the system. For Benzene, 1,3,5-tris(phenylmethoxy)-, these interactions would primarily be van der Waals forces (specifically π-π stacking between the aromatic rings) and dipole-dipole interactions.
By analyzing the trajectories of the molecules from an MD simulation, one can calculate various properties to quantify the stability of any formed complexes. This includes calculating the radial distribution functions to understand the average distances between molecules and the potential of mean force (PMF) to determine the free energy landscape of association and dissociation. Such analyses provide a deeper understanding of the thermodynamic stability of supramolecular assemblies of Benzene, 1,3,5-tris(phenylmethoxy)-. While specific data for this compound is lacking, MD simulations have been used to study the interaction of similar molecules with biological systems, such as the binding of 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) to DNA. nih.gov
Advanced Quantum Chemical Methodologies
Advanced quantum chemical methodologies provide profound insights into the electronic structure, bonding characteristics, and interaction energies of molecular systems, moving beyond classical descriptions to a more fundamental, electron-based understanding. These computational techniques are instrumental in rationalizing observed properties and predicting the behavior of novel compounds. For systems like Benzene, 1,3,5-tris(phenylmethoxy)-, these methods can elucidate the intricate interplay of covalent and non-covalent forces that govern its structure, stability, and potential for forming larger assemblies. By analyzing the electron density and calculating interaction energies, researchers can build a comprehensive picture of the molecule's chemical nature from first principles.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)), a quantum observable. amercrystalassn.orgwiley-vch.de This approach partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.org The theory identifies critical points in the electron density where the gradient is zero, which are classified by their rank and signature. wiley-vch.de Of particular chemical significance are the bond critical points (BCPs), which signify the presence of a chemical bond between two atoms. sciencearchives.org
The properties at these BCPs, such as the electron density (ρb), the Laplacian of the electron density (∇²ρb), and the total energy density (Hb), provide a quantitative characterization of the bond's nature. sciencearchives.orgsciencesconf.org For instance, the sign of the Laplacian distinguishes between shared-shell interactions (∇²ρb < 0), typical of covalent bonds, and closed-shell interactions (∇²ρb > 0), characteristic of ionic bonds, hydrogen bonds, and van der Waals forces. The ellipticity of a bond, another key descriptor, measures the extent to which electron density is preferentially accumulated in a given plane, providing insight into the π-character of bonds. wiley-vch.de
While specific QTAIM studies on Benzene, 1,3,5-tris(phenylmethoxy)- are not prevalent in the literature, the methodology can be applied to characterize its intramolecular and potential intermolecular interactions. A theoretical QTAIM analysis would involve:
Locating BCPs for all covalent bonds (C-C bonds in the benzene ring, C-O ether linkages, C-H bonds) and analyzing their ρb and ∇²ρb values to confirm their covalent character.
Investigating potential non-covalent interactions , such as intramolecular C-H···O or C-H···π interactions, which can influence the molecule's conformation.
Analyzing ring critical points (RCPs) within the phenyl rings to quantify their aromaticity.
Studies on analogous substituted pyrazole (B372694) systems have successfully used QTAIM to understand their supramolecular environment and conformational structures, demonstrating the power of this method to elucidate the subtle interactions that dictate molecular architecture. mdpi.comnih.gov
Table 1: Key QTAIM Descriptors and Their Chemical Significance
| Descriptor | Symbol | Significance |
| Electron Density at BCP | ρb | Indicates the strength of the bond; higher values suggest stronger bonds. |
| Laplacian of Electron Density | ∇²ρb | Characterizes the nature of the interaction. Negative values indicate shared-shell (covalent) character, while positive values indicate closed-shell (non-covalent, ionic) character. |
| Total Energy Density at BCP | Hb | The sign of Hb can also help classify interactions. For hydrogen bonds, a negative Hb suggests a significant covalent contribution. sciencesconf.org |
| Ellipticity | ε | Measures the anisotropy of the electron density around the bond axis; it is a measure of the π-character of a bond. wiley-vch.de |
Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. researchgate.net Energy framework calculations, often performed using software like Crystal Explorer, are a powerful tool in this field for visualizing and quantifying the intermolecular interactions that define the crystal packing. researchgate.netmdpi.com This method calculates the pairwise interaction energies between a central molecule and its neighbors within a specified radius, dissecting the total energy into physically meaningful components: electrostatic, polarization, dispersion, and exchange-repulsion. researchgate.net
A study on a structurally related compound, Benzene-1,3,5-triyltris((4-chlorophenyl)methanone), provides an excellent example of this methodology. mdpi.com In that work, the interaction energies were calculated at the B3LYP/6-31G(d,p) level of theory to analyze the supramolecular architecture. researchgate.net The resulting energy frameworks illustrate the dominant forces in the crystal. For example, the electrostatic and dispersion components are typically represented as tubes connecting the centroids of interacting molecules, with the tube's radius proportional to the magnitude of the energy.
This analysis allows for the identification of the key motifs, like dimers or stacks, that form the building blocks of the crystal lattice. By understanding the relative contributions of different energy components, researchers can gain insight into the stability of the crystal and the roles of specific functional groups in directing the self-assembly process. For Benzene, 1,3,5-tris(phenylmethoxy)-, such calculations would reveal how the phenylmethoxy groups engage in intermolecular interactions, such as π-π stacking or C-H···π interactions, to build the three-dimensional crystal structure.
Table 2: Example Interaction Energy Components for a Molecular Crystal Pair
This table is based on the methodology used for Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) and illustrates the typical energy components calculated. researchgate.net
| Interaction Energy Component | Symbol | Description | Typical Magnitude (kJ/mol) |
| Electrostatic | E_ele | Arises from the interaction between the static charge distributions of the molecules. | -50 to +20 |
| Polarization | E_pol | Represents the attractive interaction arising from the distortion of one molecule's charge distribution by another. | -15 to 0 |
| Dispersion | E_dis | A quantum mechanical attractive force resulting from correlated electron fluctuations (van der Waals forces). | -100 to 0 |
| Exchange-Repulsion | E_rep | A short-range repulsive term that arises from the Pauli exclusion principle when electron clouds overlap. | 0 to +100 |
| Total Energy | E_tot | The sum of the above components, indicating the overall interaction strength. | -150 to +50 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, determines its properties. nih.gov This allows for the prediction of properties for new or even unsynthesized compounds, making it a vital tool for the rational design of molecules with desired characteristics. nih.gov
The QSPR workflow generally involves several key steps:
Data Set Compilation: A diverse set of compounds with experimentally measured values for the property of interest is collected.
Molecular Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can range from simple constitutional indices (e.g., molecular weight, atom counts) to complex 3D descriptors derived from quantum chemical calculations.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the target property. researchgate.net
Validation: The model's predictive power is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and generalizability. nih.gov
For Benzene, 1,3,5-tris(phenylmethoxy)-, QSPR could be employed to guide the design of derivatives with optimized properties. For example, one could develop a model to predict solubility, a crucial parameter for many applications. By systematically modifying the substituents on the peripheral phenyl rings and calculating relevant descriptors (e.g., LogP, polar surface area, molar volume), a QSPR model could predict the solubility of these virtual derivatives. This in silico screening process allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Table 3: Hypothetical QSPR Data for Designing Derivatives of Benzene, 1,3,5-tris(phenylmethoxy)-
| Compound/Derivative | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Volume ų) | Predicted Property (e.g., Aqueous Solubility, logS) |
| Benzene, 1,3,5-tris(phenylmethoxy)- | 6.5 | 450 | -7.2 |
| Derivative A (e.g., with -OH groups) | 5.2 | 465 | -5.8 |
| Derivative B (e.g., with -CF3 groups) | 7.8 | 490 | -8.5 |
| Derivative C (e.g., with -NH2 groups) | 5.0 | 460 | -5.5 |
Molecular Docking Studies for Host-Guest and Biomolecular Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or a nucleic acid. openmedicinalchemistryjournal.com It is an indispensable tool in drug discovery and molecular biology for understanding host-guest interactions at an atomic level. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. openmedicinalchemistryjournal.com
While direct docking studies of Benzene, 1,3,5-tris(phenylmethoxy)- are not widely published, research on the analogous compound 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) highlights the utility of this approach. nih.gov In these studies, H3BTB was docked into the groove of a DNA helix to investigate its potential as a DNA-binding agent. nih.govdntb.gov.ua The results showed that H3BTB binds favorably in the DNA groove, with a calculated binding energy indicating a strong interaction. nih.gov
The analysis of the docked pose reveals specific non-covalent interactions that stabilize the complex, such as:
Hydrogen Bonds: Formed between the carboxyl groups of H3BTB and residues in the DNA. nih.gov
Hydrophobic Interactions: Occurring between the phenyl rings of H3BTB and the nonpolar parts of the DNA bases. nih.gov
These computational findings provide a structural hypothesis for the molecule's mechanism of action and can guide further experimental studies. researchgate.net For Benzene, 1,3,5-tris(phenylmethoxy)-, molecular docking could be used to screen for potential protein targets, predicting whether it could act as an enzyme inhibitor or interfere with protein-protein interactions, thereby uncovering potential biological activities.
Table 4: Example Molecular Docking Results based on a Study of a Trisubstituted Benzene Analog (H3BTB) nih.gov
| Ligand | Receptor | Predicted Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) | DNA (dodecamer) | Major Groove Binding | -8.3 | DC11, GD16, DA17, DG10, DC9, DT19, DT8, DA18 |
Future Research Directions and Emerging Paradigms in Benzene, 1,3,5 Tris Phenylmethoxy Chemistry
Rational Design of Complex Supramolecular Materials with Tailored Functionality
The future of materials science lies in the ability to design and construct materials from the molecule up, with functionalities programmed into their very architecture. Benzene (B151609), 1,3,5-tris(phenylmethoxy)- and its derivatives are prime candidates for this bottom-up approach to creating complex supramolecular materials. The C3-symmetric core provides a predictable scaffold for self-assembly, while the peripheral phenyl rings offer sites for functionalization.
Future research will focus on the rational design of analogues capable of forming specific, predetermined supramolecular structures. By strategically modifying the phenylmethoxy side chains with recognition motifs such as hydrogen-bonding units, photoresponsive moieties, or metal-coordinating ligands, researchers will be able to direct the self-assembly process to yield materials with tailored properties. For instance, incorporating moieties capable of intermolecular interactions can lead to the formation of one-dimensional nanofibers, two-dimensional sheets, or complex three-dimensional networks. rsc.orgrsc.org Understanding the subtle interplay between molecular structure and supramolecular architecture is crucial for this endeavor. mdpi.comnih.gov The goal is to move beyond serendipitous discovery to the predictive design of materials with desired optical, electronic, or mechanical properties.
Integration into Advanced Hybrid Materials and Composites
The integration of Benzene, 1,3,5-tris(phenylmethoxy)- based structures into hybrid materials and composites represents a promising avenue for creating materials with synergistic properties. The organic nature of this compound allows for excellent compatibility with polymer matrices, while its aromatic core can interact favorably with inorganic nanoparticles or carbon-based materials like graphene.
Future work will explore the use of functionalized Benzene, 1,3,5-tris(phenylmethoxy)- derivatives as "molecular glue" to improve the interfacial adhesion between different components in a composite material. This can lead to enhanced mechanical strength, thermal stability, and barrier properties. Furthermore, incorporating this molecule into metal-organic frameworks (MOFs) can create materials with tunable porosity and functionality for applications in gas storage and separation. nih.govnih.gov The synthesis of coordination polymers using functionalized phenylethynyl derivatives of benzene has already shown promise in creating mesoporous materials. rsc.org Research will focus on developing methods to control the dispersion and orientation of these molecules within the host matrix to maximize their impact on the final material's performance.
Development of Next-Generation Responsive and Adaptive Systems
A key goal in materials science is the creation of "smart" materials that can respond to external stimuli in a controlled and predictable manner. The flexible nature of the phenylmethoxy side chains in Benzene, 1,3,5-tris(phenylmethoxy)- makes it an ideal candidate for building responsive and adaptive systems.
Future research will focus on incorporating stimuli-responsive units into the molecular structure. For example, the introduction of azobenzene (B91143) moieties could lead to materials that change shape or color in response to light. nih.gov Similarly, the incorporation of pH-sensitive groups could allow for the development of materials that assemble or disassemble in response to changes in acidity. These responsive behaviors are critical for applications in drug delivery, where a therapeutic agent could be released on demand, and in the development of sensors that signal the presence of specific analytes. nih.gov The non-covalent nature of supramolecular assemblies based on these molecules allows for reversible changes, making them truly adaptive. rsc.orgnih.gov
Exploration of Novel Photophysical and Electronic Phenomena
The extended π-system of Benzene, 1,3,5-tris(phenylmethoxy)- and its derivatives suggests significant potential for interesting photophysical and electronic properties. The interaction between the central benzene ring and the peripheral phenyl groups can lead to unique absorption and emission characteristics.
Future investigations will delve into the fundamental photophysics of this class of compounds, exploring phenomena such as fluorescence, phosphorescence, and energy transfer. nih.gov By tuning the electronic nature of the substituents on the phenyl rings, it may be possible to create materials with tailored emission colors for applications in organic light-emitting diodes (OLEDs) and molecular sensors. Furthermore, the self-assembly of these molecules into ordered structures could lead to emergent electronic properties, such as charge transport along a one-dimensional stack. This opens up possibilities for their use in organic electronics, including field-effect transistors and photovoltaic devices. Theoretical and experimental studies will be crucial to understanding and predicting the electronic behavior of these systems. nih.gov
Strategies for Scalable and Sustainable Synthesis of Advanced Analogues
For any new material to have a real-world impact, its synthesis must be scalable, efficient, and environmentally friendly. While the synthesis of Benzene, 1,3,5-tris(phenylmethoxy)- itself is established, the development of advanced analogues with tailored functionalities will require new synthetic strategies.
Future research in this area will focus on developing robust and high-yielding synthetic routes to a wide range of derivatives. rsc.org This includes exploring novel catalytic methods and green chemistry approaches to minimize waste and energy consumption. nih.gov The development of modular synthetic strategies, where different functional groups can be easily introduced in the final steps of the synthesis, will be particularly important for creating a library of compounds for screening in various applications. rsc.org Ultimately, the goal is to create synthetic pathways that are not only scientifically elegant but also economically viable and sustainable in the long term.
Expansion of Catalytic and Electrocatalytic Applications
The C3-symmetric scaffold of Benzene, 1,3,5-tris(phenylmethoxy)- provides an ideal platform for the development of novel catalysts and electrocatalysts. By functionalizing the peripheral phenyl rings with catalytically active metal centers or organic moieties, it is possible to create well-defined, multimetallic catalysts with cooperative effects.
Future research will explore the use of these molecules as ligands in homogeneous and heterogeneous catalysis. researchgate.netresearchgate.net For example, their incorporation into MOFs can create highly active and selective catalysts for a variety of organic transformations. nih.govnih.gov In the realm of electrocatalysis, these molecules could be used to create new materials for energy conversion and storage, such as catalysts for the oxygen reduction reaction in fuel cells or for water splitting to produce hydrogen. The ability to precisely control the placement of catalytic sites within a well-defined molecular architecture offers a powerful tool for understanding catalytic mechanisms and designing more efficient catalysts. nih.govresearchgate.net
Q & A
Q. How does 1,3,5-tris(phenylmethoxy)benzene perform as a building block in covalent organic frameworks (COFs)?
- Methodological Answer : Trisubstituted benzene derivatives are key precursors for COFs due to their rigid, symmetrical geometry. For example, 1,3,5-tris(p-formylphenyl)benzene forms COFs via condensation reactions, yielding porous materials with surface areas >1,500 m²/g . To evaluate 1,3,5-tris(phenylmethoxy)benzene:
- Conduct powder XRD to confirm crystallinity and pore structure (e.g., eclipsed vs. staggered stacking).
- Perform gas adsorption (N₂ at 77 K) to measure BET surface area and pore size distribution.
- Assess thermal stability via TGA ; COFs typically degrade above 400°C .
Q. What strategies resolve contradictions in spectroscopic data for trisubstituted benzene derivatives?
- Methodological Answer : Discrepancies in NMR or FT-IR data often arise from impurities or solvent effects. For example:
- Impurity Identification : Use HPLC-MS to detect byproducts (e.g., incomplete substitution products).
- Solvent Optimization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR shifts and match experimental data .
Q. How can the electronic properties of 1,3,5-tris(phenylmethoxy)benzene be tuned for photocatalytic applications?
- Methodological Answer : Methoxy groups act as electron donors, modifying the HOMO-LUMO gap. To enhance photocatalytic activity:
- Substituent Engineering : Replace phenylmethoxy with electron-withdrawing groups (e.g., nitro or cyano) to red-shift absorption spectra.
- Doping : Incorporate transition metals (e.g., Ru or Ir) via coordination chemistry to improve charge separation .
- Photoelectrochemical Testing : Use UV-vis spectroscopy and transient absorption spectroscopy to measure light-harvesting efficiency and carrier lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
